5,6-Dichloro-1H-indazole-3-carboxylic acid
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Overview
Description
5,6-Dichloro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4Cl2N2O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic acid typically involves the chlorination of indazole derivatives followed by carboxylation. One common method involves the reaction of 5,6-dichloroindazole with carbon dioxide under high pressure and temperature conditions . Another approach includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions of the indazole ring, followed by carboxylation using carbon dioxide or carboxylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carboxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or partially reduced derivatives.
Scientific Research Applications
5,6-Dichloro-1H-indazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-indazole-3-carboxylic acid
- 6-Chloro-1H-indazole-3-carboxylic acid
- 1H-indazole-3-carboxylic acid
Uniqueness
5,6-Dichloro-1H-indazole-3-carboxylic acid is unique due to the presence of two chlorine atoms at positions 5 and 6, which can significantly alter its chemical reactivity and biological activity compared to other indazole derivatives .
Biological Activity
5,6-Dichloro-1H-indazole-3-carboxylic acid (DCI) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of DCI, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
DCI has the molecular formula C8H4Cl2N2O2 and a molecular weight of approximately 231.03 g/mol. The compound features an indazole ring with two chlorine substituents at positions 5 and 6, and a carboxylic acid group at position 3. This structural configuration is believed to influence its reactivity and biological interactions.
The biological activity of DCI is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to:
- Inhibit Enzymatic Activity : DCI can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling pathways. This inhibition may contribute to its anti-inflammatory and anticancer properties.
- Modulate Apoptosis : Preliminary studies indicate that DCI may induce apoptosis in cancer cells by affecting the expression of apoptosis-related proteins such as Bcl-2 and Bax .
- Impact Cell Cycle Progression : DCI has been observed to alter cell cycle distribution, particularly increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting a mechanism for its antiproliferative effects .
Anticancer Properties
Several studies have evaluated the anticancer potential of DCI against various human cancer cell lines:
- In vitro Studies : DCI has demonstrated inhibitory effects on cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma). The IC50 values for these studies indicate that DCI can effectively inhibit cell proliferation at micromolar concentrations .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
K562 | 5.15 | Apoptosis induction |
A549 | TBD | TBD |
PC-3 | TBD | TBD |
Hep-G2 | TBD | TBD |
Anti-inflammatory and Antimicrobial Activities
DCI has also been explored for its anti-inflammatory properties. Research suggests that it may inhibit pathways involved in inflammation, although specific mechanisms are still under investigation. Additionally, preliminary findings indicate potential antibacterial activity against certain strains, warranting further exploration.
Case Studies and Research Findings
- Antitumor Activity : A study reported that DCI exhibited significant cytotoxicity against K562 cells, with a notable increase in apoptosis rates when treated with varying concentrations of the compound over 48 hours .
- Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the indazole scaffold can enhance biological activity. For instance, derivatives of DCI have shown improved potency as FGFR inhibitors, with IC50 values as low as 30.2 nM for certain analogs .
- Synthesis and Derivatives : DCI serves as a valuable building block for synthesizing more complex molecules. Its reactive functional groups allow for chemical modifications that could lead to enhanced biological activities or novel therapeutic agents.
Properties
IUPAC Name |
5,6-dichloro-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNPONGTCXWARN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NN=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646679 |
Source
|
Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124459-91-2 |
Source
|
Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.